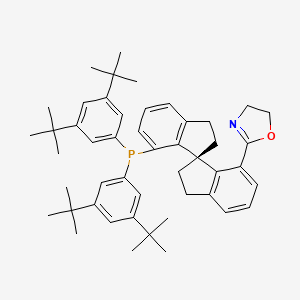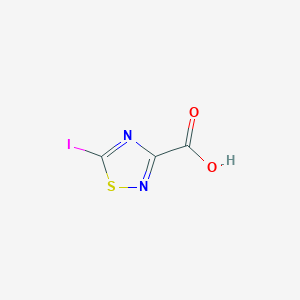
4-(3-Amino-3-oxopropoxy)benzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Amino-3-oxopropoxy)benzenesulfonyl chloride is an organic compound characterized by the presence of a benzenesulfonyl chloride group attached to a 3-amino-3-oxopropoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Amino-3-oxopropoxy)benzenesulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxybenzenesulfonyl chloride.
Formation of the Propoxy Group: The hydroxy group is then reacted with 3-amino-3-oxopropyl chloride under basic conditions to form the desired propoxy linkage.
Final Product: The resulting compound is purified through recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Amino-3-oxopropoxy)benzenesulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran are typically used.
Catalysts: Bases like triethylamine or pyridine can be employed to facilitate nucleophilic substitution.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonic Acids: Resulting from hydrolysis.
Esters and Amides: Produced through condensation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-(3-Amino-3-oxopropoxy)benzenesulfonyl chloride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of the biomolecules, making it useful in biochemical research.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. Sulfonamide derivatives, in particular, are known for their antibacterial and anti-inflammatory activities.
Industry
In the materials science industry, this compound can be used to synthesize polymers and other materials with specific properties
Wirkmechanismus
The mechanism by which 4-(3-Amino-3-oxopropoxy)benzenesulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of stable sulfonamide or sulfonate linkages. This reactivity can be harnessed to modify the structure and function of target molecules in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminobenzenesulfonyl chloride: Lacks the propoxy group but shares the sulfonyl chloride functionality.
4-(Methoxy)benzenesulfonyl chloride: Contains a methoxy group instead of the amino-oxopropoxy moiety.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Features a trifluoromethoxy group, offering different reactivity and properties.
Uniqueness
4-(3-Amino-3-oxopropoxy)benzenesulfonyl chloride is unique due to the presence of both an amino group and an oxo group in the propoxy moiety. This combination provides distinct reactivity and potential for forming diverse derivatives compared to other benzenesulfonyl chlorides.
Eigenschaften
Molekularformel |
C9H10ClNO4S |
|---|---|
Molekulargewicht |
263.70 g/mol |
IUPAC-Name |
4-(3-amino-3-oxopropoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO4S/c10-16(13,14)8-3-1-7(2-4-8)15-6-5-9(11)12/h1-4H,5-6H2,(H2,11,12) |
InChI-Schlüssel |
KUBCVMKFZPPTHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCCC(=O)N)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate](/img/structure/B12834515.png)
![2-Bromo-7-methylthiazolo[5,4-b]pyridine](/img/structure/B12834519.png)


![4-Amino-5-iodo-7-(2-deoxy-2-fluoro-beta-D-arabino furanosyl)-7H-pyrrolo[2.3-d]pyrimidine](/img/structure/B12834552.png)
![1-[1-(2-Methylpropyl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12834555.png)

![2,2-Difluoro-6-methylbicyclo[2.2.1]heptane](/img/structure/B12834566.png)






